molecular formula C12H15ClN2 B2909721 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride CAS No. 1375473-53-2

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride

Cat. No.: B2909721
CAS No.: 1375473-53-2
M. Wt: 222.72
InChI Key: NSZJZJLKYBGJDD-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C12H14N2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group, a pyrrolidine ring, and an acetonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetonitrile, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Ammonia (NH3), primary amines (R-NH2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Amides, substituted nitriles

Scientific Research Applications

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride can be compared with other similar compounds, such as:

    2-Phenylacetonitrile: Lacks the pyrrolidine ring, making it less versatile in certain reactions.

    Pyrrolidine: Does not contain the phenylacetonitrile group, limiting its applications in organic synthesis.

    Phenylacetonitrile derivatives: Various derivatives with different substituents can exhibit different reactivity and applications.

The unique combination of the phenyl, pyrrolidine, and acetonitrile groups in this compound makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-2-ylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10;/h1-3,5-6,11-12,14H,4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZJZJLKYBGJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C#N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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